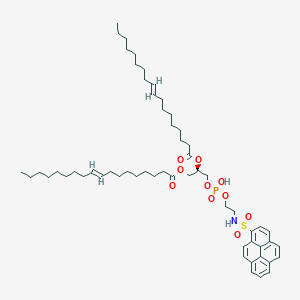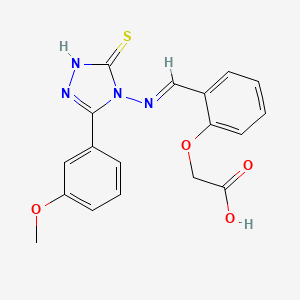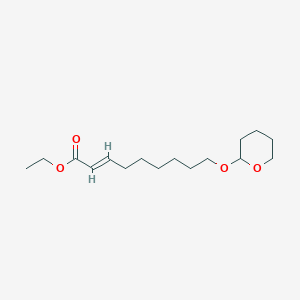
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is an organic compound that features a tetrahydropyranyl (THP) ether group. This compound is often used in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate typically involves the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether . This reaction is carried out in a solvent like dichloromethane at ambient temperature. The resulting THP ether is then subjected to further reactions to introduce the nonenoate group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The THP ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nonenoate group can be reduced to form saturated esters.
Substitution: The THP ether can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4) is typical.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated esters.
Substitution: Parent alcohol and 5-hydroxypentanal.
Scientific Research Applications
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is utilized in various scientific research fields:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate involves the formation of a stable THP ether, which protects the alcohol group from unwanted reactions. The THP group can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar THP ring structure.
2-(2-Propynyloxy)tetrahydro-2H-pyran: Another THP ether with an alkyne group.
3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne: A THP ether with a propyne group.
Uniqueness
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is unique due to its combination of a THP ether and a nonenoate group, which provides both stability and reactivity. This dual functionality makes it a valuable intermediate in complex organic syntheses.
Properties
Molecular Formula |
C16H28O4 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ethyl (E)-9-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-2-18-15(17)11-7-5-3-4-6-9-13-19-16-12-8-10-14-20-16/h7,11,16H,2-6,8-10,12-14H2,1H3/b11-7+ |
InChI Key |
AXXTXZDFSADIJE-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCCCCCOC1CCCCO1 |
Canonical SMILES |
CCOC(=O)C=CCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



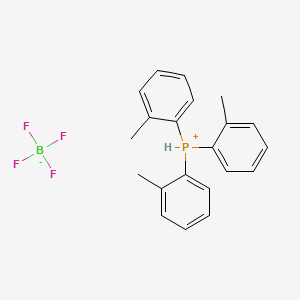

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
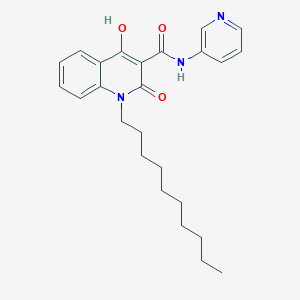

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)


